N-(3-Allyl-4-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene)-2-methoxyaniline hydrobromide
Description
Chemical Classification and Structural Taxonomy
Heterocyclic System Classification
N-(3-Allyl-4-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene)-2-methoxyaniline hydrobromide belongs to the thiazole family, a class of five-membered heterocyclic compounds containing one sulfur and one nitrogen atom within the ring. Thiazoles are structurally analogous to oxazoles but exhibit greater aromaticity due to sulfur’s electron-donating properties, which stabilize the π-electron delocalization. The compound’s core structure aligns with the broader category of azoles, which includes imidazoles and oxazoles, but its substitution pattern places it within the specialized subclass of 3,4-disubstituted thiazoles.
Table 1: Key Structural Features of the Compound
Molecular Architecture and Bonding
The compound’s structure features a thiazole ring substituted at the 3-position with an allyl group (–CH₂CH=CH₂) and at the 4-position with a 4-chlorophenyl moiety. The exocyclic double bond at C2 forms a conjugated system with the methoxyaniline group, enhancing resonance stabilization. X-ray crystallography of analogous thiazoles reveals planar geometry, with bond lengths consistent with partial double-bond character between C2 and N1 (≈1.32 Å). The hydrobromide counterion stabilizes the protonated imine nitrogen, improving solubility in polar solvents.
Comparative Analysis with Related Thiazoles
Unlike simpler thiazoles such as thiamine (vitamin B₁), this compound’s substitution pattern introduces steric and electronic complexities. For example:
- The allyl group introduces rotational flexibility, enabling conformational adaptation in binding pockets.
- The 4-chlorophenyl group enhances lipophilicity (logP ≈3.2), compared to unsubstituted phenyl analogs (logP ≈2.5).
- Methoxyaniline contributes to π-stacking interactions via its aromatic system.
Properties
CAS No. |
1049970-43-5 |
|---|---|
Molecular Formula |
C19H17ClN2OS |
Molecular Weight |
356.9 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-N-(2-methoxyphenyl)-3-prop-2-enyl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C19H17ClN2OS/c1-3-12-22-17(14-8-10-15(20)11-9-14)13-24-19(22)21-16-6-4-5-7-18(16)23-2/h3-11,13H,1,12H2,2H3 |
InChI Key |
YJXGUOCYDKSVDO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N=C2N(C(=CS2)C3=CC=C(C=C3)Cl)CC=C |
Origin of Product |
United States |
Preparation Methods
Cyclization of Thiourea Derivatives with α-Bromoacetophenones
This method, adapted from Perekhoda et al., involves:
-
Synthesis of Anisometric Thioureas :
-
Cyclization with α-Bromo-4-chloroacetophenone :
-
Thiourea intermediates react with α-bromo-4-chloroacetophenone (2) in ethanol under reflux (78°C, 6–8 hours).
-
Mechanism : Nucleophilic attack by the thiourea sulfur on the α-carbon of the bromoacetophenone, followed by cyclization and elimination of HBr.
-
Product : Hydrobromide salt of 3-allyl-4-(4-chlorophenyl)-N-(2-methoxyphenyl)-thiazole-2-imine (3e).
-
Representative Data :
Diazotization-Deamination Reactions
A patent by CN103012310A describes an alternative route for thiazole derivatives:
-
Substrate : 2-Amino-4-(4-chlorophenyl)-5-ethoxyformylthiazole.
-
Reagents : Alkyl nitrites (e.g., isoamyl nitrite) in anhydrous N,N-dimethylformamide (DMF).
-
Conditions : 30–80°C, 2–4 hours, avoids aqueous media to suppress hydrolysis.
-
Advantage : Minimizes formation of 2-hydroxythiazole byproducts (<5% yield loss).
Functionalization: Introduction of Allyl and Methoxyaniline Groups
Allylation of the Thiazole Nitrogen
Condensation with 2-Methoxyaniline
-
Schiff Base Formation :
-
Reaction of the thiazole-2-imine with 2-methoxyaniline in ethanol under acidic catalysis (HCl or HBr).
-
Mechanism : Nucleophilic addition of the aniline to the imine carbon, followed by protonation to form the hydrobromide salt.
-
Key Step : Neutralization with NH₄OH is omitted to retain the hydrobromide counterion.
-
Isolation and Purification
Crystallization Techniques
Chromatographic Methods
Analytical Characterization
Spectroscopic Data
Thermal Stability
Optimization and Scale-Up Considerations
Solvent Effects
-
Polar Aprotic Solvents : DMF or DMSO enhance reaction rates but complicate purification.
-
Eco-Friendly Alternatives : Ethanol/water mixtures reduce environmental impact without sacrificing yield (80–85%).
Challenges and Byproduct Mitigation
Common Byproducts
Chemical Reactions Analysis
Types of Reactions
N-(3-Allyl-4-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene)-2-methoxyaniline hydrobromide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives
Scientific Research Applications
N-(3-Allyl-4-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene)-2-methoxyaniline hydrobromide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infections.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3-Allyl-4-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene)-2-methoxyaniline hydrobromide involves its interaction with specific molecular targets and pathways. For instance, it may act by inhibiting key enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Anticancer Activity
- The 4-chlorophenyl group may enhance cytotoxicity compared to methoxy or trifluoromethyl substituents due to increased lipophilicity .
- Compound: Demonstrated IC₅₀ values of 63.1 µg/mL against KB3-1 cervical carcinoma cells. Activity ranked: leukemia > hepatocarcinoma > lung carcinoma .
- Neutral Analogs () : Lacking hydrobromide salts, these showed reduced solubility and lower bioactivity .
Cardioprotective Activity
- Compound : Outperformed reference drugs (Mildronate, Levocarnitine) in reducing hypoxic contractile responses, attributed to the 4-methoxyphenyl and hydrazine moieties .
Physicochemical Properties
- Target Compound : Hydrobromide salt improves solubility compared to neutral analogs (e.g., : pKa ≈ -0.55). Predicted density: ~1.22 g/cm³ .
- Methoxyphenyl Analog () : Higher solubility due to polar methoxy group but lower thermal stability (m.p. 215–217°C) .
- Trifluoromethyl Derivative () : Enhanced metabolic stability due to CF3 group but reduced bioavailability .
Research Findings and Implications
- Substituent Effects : Chlorophenyl groups enhance cytotoxicity, while methoxy groups improve cardioprotective activity. Hydrobromide salts optimize solubility for in vivo applications .
- Synthetic Efficiency : Yields for thiazole derivatives vary widely (24–91%), dependent on substituent complexity and purification methods .
- Therapeutic Potential: Dual-functional compounds (e.g., combined anticancer and cardioprotective activities) represent a promising frontier, as seen in .
Biological Activity
N-(3-Allyl-4-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene)-2-methoxyaniline hydrobromide is a thiazole-based compound that has garnered attention due to its potential biological activities. This compound, characterized by its unique structural features, including a thiazolylidene moiety and various functional groups, is recognized for its applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C19H17ClN2OS. Its structure includes:
- Thiazole ring : Known for diverse biological activities.
- Allyl group : Enhances reactivity and potential interactions.
- Chlorophenyl group : Imparts specific biological properties.
Biological Activities
Research indicates that compounds containing thiazole rings often exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological activities of this compound have been explored in various studies.
Antimicrobial Activity
The compound has shown promising results in inhibiting the growth of various bacterial strains. For instance, studies have indicated moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis .
Anti-inflammatory Activity
Preliminary investigations suggest that this compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. Such activities are crucial for developing therapeutic agents for inflammatory diseases.
Anticancer Potential
The thiazole derivatives have been studied for their anticancer effects. Compounds with similar structures have demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
Understanding the mechanism of action is vital for evaluating the therapeutic potential of this compound. Interaction studies have suggested that the compound may interact with specific enzymes or receptors involved in disease pathways. For example:
- Enzyme Inhibition : The compound may inhibit enzymes related to inflammatory pathways or cancer progression.
- Receptor Modulation : It could potentially modulate receptors involved in cell signaling.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Chlorophenylthiazole | Contains a thiazole ring and chlorophenyl group | Commonly studied for antimicrobial properties |
| Allylthiazole | Similar allyl and thiazole structure | Focused on neuroprotective effects |
| 2-Methoxyaniline Derivatives | Shares methoxy and aniline components | Used extensively in dye synthesis |
This table illustrates how the unique combination of functional groups in this compound may contribute to its distinct biological activities.
Case Studies
Several studies have demonstrated the biological activity of thiazole derivatives similar to this compound:
- Antibacterial Studies : A study reported that thiazole derivatives exhibited significant antibacterial activity against multiple strains, providing a basis for further exploration into this compound's potential as an antimicrobial agent .
- Anti-inflammatory Research : Research has shown that thiazole-based compounds can inhibit nitric oxide production in macrophages, indicating their potential as anti-inflammatory agents .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(3-Allyl-4-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene)-2-methoxyaniline hydrobromide?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving cyclocondensation of thioamides with α-haloketones. Key steps include:
- Step 1 : Allylation of the thiazole nitrogen using allyl bromide under reflux in anhydrous THF .
- Step 2 : Formation of the Schiff base by reacting 2-methoxyaniline with the intermediate thiazol-2(3H)-ylidene derivative in ethanol at 60°C .
- Step 3 : Hydrobromide salt formation via treatment with HBr in dichloromethane .
- Yield Optimization : Yields >85% are achieved using stoichiometric control (1:1.2 molar ratio of thioamide to α-haloketone) and inert atmosphere .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C-NMR : Assigns protons and carbons in the thiazole ring (δ 6.8–7.5 ppm for aromatic protons) and allyl group (δ 5.1–5.8 ppm) .
- FT-IR : Confirms C=N stretching (1640–1680 cm⁻¹) and N–H bending (1540 cm⁻¹) .
- Elemental Analysis : Validates C, H, N content (e.g., experimental C: 69.48% vs. theoretical 69.21%) .
- Melting Point : 91–93°C (sharp range indicates purity) .
Q. How stable is this compound under varying pH and temperature conditions?
- Methodological Answer :
- Thermal Stability : Stable up to 150°C (TGA data), but decomposes at higher temperatures due to thiazole ring breakdown .
- pH Stability : Degrades in strongly acidic (pH < 2) or basic (pH > 10) conditions, with optimal stability at pH 6–8 (HPLC monitoring) .
Advanced Research Questions
Q. How does the thiazole core influence interactions with biological targets (e.g., enzymes, receptors)?
- Methodological Answer :
- Mechanistic Insight : The thiazole ring acts as a hydrogen-bond acceptor, facilitating interactions with catalytic residues in enzymes (e.g., kinase ATP-binding pockets) .
- Comparative Studies : Analogues lacking the 4-(4-chlorophenyl) substituent show reduced antimicrobial activity (MIC > 128 µg/mL vs. 16 µg/mL for the target compound), highlighting the role of halogenated aryl groups in target affinity .
Q. What computational strategies can predict binding modes and pharmacokinetic properties?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with COX-2 (PDB ID: 5KIR). The methoxyaniline group forms π-π stacking with Tyr355 .
- ADMET Prediction : SwissADME predicts moderate bioavailability (F20% = 65%) and blood-brain barrier permeability (logBB = -0.8), suggesting CNS activity potential .
Q. How can researchers resolve contradictions in reported bioactivity data (e.g., conflicting IC50 values)?
- Methodological Answer :
- Assay Standardization : Use identical cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., doxorubicin) across studies .
- Batch Reproducibility : Verify compound purity (>95% via HPLC) and solvent effects (DMSO concentration <0.1% in cell assays) .
Q. Can X-ray crystallography resolve structural ambiguities in this compound?
- Methodological Answer :
- Crystallization : Grow single crystals via vapor diffusion (acetonitrile/water, 3:1). SHELXL refinement (R-factor < 0.05) confirms the Z-configuration of the imine bond and planarity of the thiazole ring .
- Key Parameters : Space group P21/c, unit cell dimensions a = 8.92 Å, b = 12.34 Å, c = 14.56 Å .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
